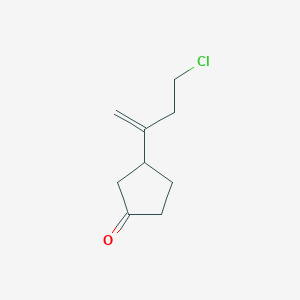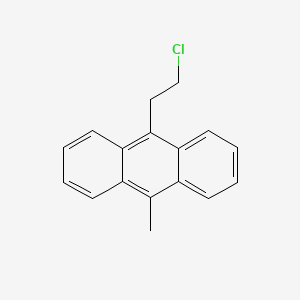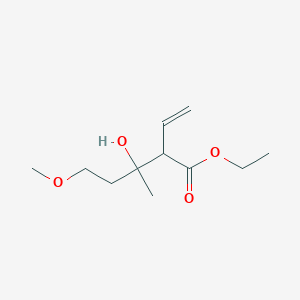
Ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate is an organic compound with the molecular formula C11H20O4 It is known for its unique structure, which includes an ethyl ester group, a hydroxy group, a methoxy group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate typically involves multi-step organic reactions. One common method includes the esterification of 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-ethenyl-3-oxo-5-methoxy-3-methylpentanoate.
Reduction: Formation of ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanol.
Substitution: Formation of ethyl 2-ethenyl-3-hydroxy-5-substituted-3-methylpentanoate.
Scientific Research Applications
Ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The vinyl group can undergo addition reactions, potentially modifying the compound’s biological effects. The ester group can be hydrolyzed to release the active acid form, which may interact with cellular pathways.
Comparison with Similar Compounds
Ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate can be compared with similar compounds such as:
Ethyl 2-ethenyl-3-hydroxy-4-methoxy-3-methylpentanoate: Differing by the position of the methoxy group.
Ethyl 2-ethenyl-3-hydroxy-5-ethoxy-3-methylpentanoate: Differing by the substitution of the methoxy group with an ethoxy group.
Ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-ethylpentanoate: Differing by the substitution of the methyl group with an ethyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
89922-35-0 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate |
InChI |
InChI=1S/C11H20O4/c1-5-9(10(12)15-6-2)11(3,13)7-8-14-4/h5,9,13H,1,6-8H2,2-4H3 |
InChI Key |
OZELMMKLCUFLOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=C)C(C)(CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


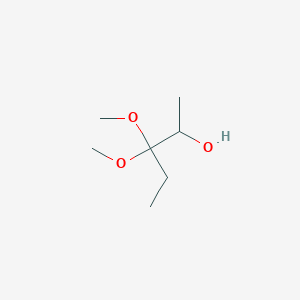
![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)

![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
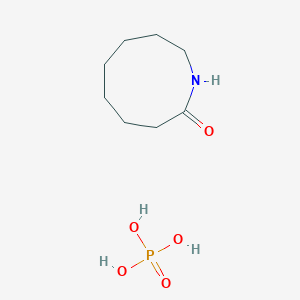
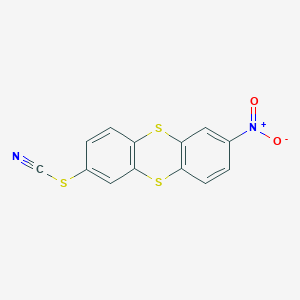
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide](/img/structure/B14377661.png)

silane](/img/structure/B14377675.png)
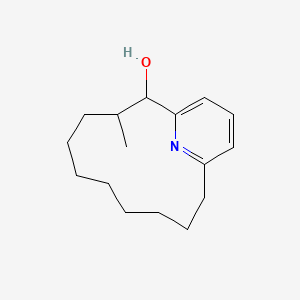
![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
